molecular formula C9H9BrO2 B595981 2-Bromo-5-ethylbenzoic acid CAS No. 105459-30-1

2-Bromo-5-ethylbenzoic acid

Cat. No.: B595981
CAS No.: 105459-30-1
M. Wt: 229.073
InChI Key: APZKAKQIWDKNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-ethylbenzoic acid is a versatile halogenated aromatic compound that serves as a valuable synthetic intermediate in advanced organic chemistry and drug discovery pipelines . Its molecular structure, featuring both a bromine atom and an ethyl group on a benzoic acid scaffold, allows for precise and sequential functionalization, making it a fundamental building block for constructing complex organic molecules . Researchers primarily utilize this compound in the synthesis of pharmaceuticals and agrochemicals, where it contributes to the core structure of active ingredients requiring specific substituted aromatic motifs . The carboxylic acid functional group enables straightforward derivatization into various esters and amides, which are crucial scaffolds in medicinal chemistry efforts . Furthermore, the bromine substituent acts as a reactive handle, facilitating various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form novel biaryl structures . This reactivity is essential for developing new chemical entities and exploring structure-activity relationships. Beyond life sciences applications, this compound is also employed in the creation of specialty polymers and dyes, where the brominated aromatic core can enhance thermal stability and modify material properties . For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZKAKQIWDKNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 5 Ethylbenzoic Acid

Regioselective Bromination Strategies for Ethylbenzoic Acids

The direct bromination of an ethylbenzoic acid precursor is a primary approach to synthesizing 2-bromo-5-ethylbenzoic acid. The key challenge lies in controlling the position of bromination on the aromatic ring, which is influenced by the directing effects of the existing substituents—the carboxyl group and the ethyl group.

Electrophilic Aromatic Substitution Pathways to this compound

Electrophilic aromatic substitution is a fundamental reaction for introducing a bromine atom onto an aromatic ring. In the context of synthesizing this compound, the starting material would be 3-ethylbenzoic acid. The directing effects of the substituents on the benzene (B151609) ring are crucial for determining the regioselectivity of the bromination reaction.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. quora.com This means it directs incoming electrophiles to the positions meta to it (C3 and C5). Conversely, the ethyl group (-CH2CH3) is an activating, ortho- and para-directing group due to its electron-donating inductive effect.

When brominating 3-ethylbenzoic acid, the directing effects of the two substituents are considered. The ethyl group at C3 directs towards C2, C4, and C6. The carboxylic acid at C1 directs towards C3 and C5. The position C2 is ortho to the ethyl group and also ortho to the carboxylic acid. Position C5 is meta to the carboxylic acid and para to the ethyl group. The interplay of these electronic effects, along with steric considerations, will influence the final product distribution. To achieve bromination at the C2 position, specific reaction conditions and catalysts are necessary to favor substitution at this sterically hindered position.

A common method for the bromination of aromatic compounds is the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, generating a stronger electrophile. The reaction is typically carried out at controlled temperatures to minimize the formation of polybrominated byproducts. vulcanchem.com

Starting MaterialReagentsKey Considerations
3-Ethylbenzoic AcidBr₂, FeBr₃The ethyl group directs ortho- and para-, while the carboxylic acid directs meta-. Careful control of reaction conditions is needed to favor bromination at the 2-position.
4-Ethylbenzoic AcidBr₂, Fe or FeBr₃The ethyl group directs to the 3-position, which is ortho to the ethyl group and meta to the carboxylic acid.

Directed Ortho-Metalation Approaches in the Synthesis of this compound

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.org The resulting aryl-lithium species can then react with an electrophile.

In the synthesis of this compound, the carboxylic acid group itself can act as a DMG. researchgate.net Treatment of 5-ethylbenzoic acid with a strong base like lithium diisopropylamide (LDA) at low temperatures can lead to lithiation at the position ortho to the carboxyl group (C2). vulcanchem.comresearchgate.net The resulting dianion can then be quenched with a bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to introduce the bromine atom at the desired C2 position. vulcanchem.com This approach offers high regioselectivity, as the lithiation is specifically directed by the carboxyl group. organic-chemistry.org

A general representation of this process is:

Deprotonation of the carboxylic acid and the ortho-position of 5-ethylbenzoic acid using a strong base (e.g., LDA) in an appropriate solvent (e.g., THF) at low temperatures (-78°C to -40°C). vulcanchem.comresearchgate.net

Introduction of an electrophilic bromine source (e.g., Br₂ or NBS) to react with the ortho-lithiated species. vulcanchem.com

This method avoids the regioselectivity issues often encountered in electrophilic aromatic substitution.

Catalytic Bromination Systems for Enhanced Selectivity

To improve the selectivity of electrophilic bromination, various catalytic systems have been developed. These systems often aim to either enhance the reactivity of the brominating agent or to control the regioselectivity through steric or electronic interactions with the substrate.

For the synthesis of bromo-substituted benzoic acids, catalysts such as iron or iron(III) bromide are commonly employed. A patent describes a method for producing 5-bromo-2-alkylbenzoic acids by reacting a 2-alkylbenzoic acid with bromine in the presence of sulfuric acid, which acts as both a catalyst and a solvent. google.com While this patent focuses on the 5-bromo isomer, the principle of using an acidic medium to control the reaction is relevant. Another approach involves using N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator or an acid catalyst, which can sometimes offer different selectivity compared to molecular bromine.

Catalyst SystemReagentsPotential Advantages
Iron or Iron(III) BromideBr₂Standard Lewis acid catalyst for electrophilic bromination.
Sulfuric AcidBr₂Can act as both a catalyst and a solvent, potentially influencing regioselectivity. google.com
N-Bromosuccinimide (NBS)Acid catalyst or radical initiatorMilder brominating agent, which can sometimes lead to higher selectivity.

Functional Group Interconversion Routes to this compound

An alternative to direct bromination is the synthesis of this compound through the interconversion of other functional groups on a pre-existing benzene ring.

Conversion of Related Halo- or Alkyl-Substituted Benzoic Acid Precursors

This strategy involves starting with a benzoic acid derivative that already possesses some of the required substituents and then chemically modifying them. For instance, one could envision starting with a precursor like 2-amino-5-ethylbenzoic acid. Through a Sandmeyer-type reaction, the amino group can be converted into a diazonium salt, which is then displaced by a bromide ion to yield this compound. vulcanchem.com This multi-step process can offer excellent regiocontrol.

Another potential route could involve the oxidation of the ethyl group of a suitable precursor. For example, if a compound like 2-bromo-5-ethyltoluene were available, the methyl group could potentially be oxidized to a carboxylic acid. However, controlling the oxidation of an ethyl group to a carboxylic acid without affecting other parts of the molecule can be challenging. A more common approach is the oxidation of a methyl group, as seen in the synthesis of 3-bromo-2-chlorobenzoic acid from 3-bromo-2-chlorotoluene using potassium permanganate (B83412) (KMnO₄). nih.gov

Carboxylation Reactions for Synthesizing this compound

Carboxylation reactions provide a method to introduce the carboxylic acid group onto an aromatic ring that already contains the bromo and ethyl substituents in the desired positions. A common method for carboxylation involves the use of an organometallic intermediate, such as a Grignard reagent or an organolithium species.

For the synthesis of this compound, one could start with 1,3-dibromo-4-ethylbenzene. Selective metal-halogen exchange at one of the bromine positions, followed by carboxylation with carbon dioxide (CO₂), could potentially yield the desired product. However, controlling the regioselectivity of the metal-halogen exchange would be critical.

A more direct approach would be to start with 1-bromo-4-ethylbenzene (B134493). thermofisher.krsigmaaldrich.comnih.govsolubilityofthings.combldpharm.com This commercially available compound could be subjected to a directed ortho-metalation reaction, where a suitable directing group would be required to guide lithiation to the C2 position. Subsequent carboxylation would then yield this compound. Alternatively, forming a Grignard reagent from 1-bromo-4-ethylbenzene and then carboxylating it would lead to 4-ethylbenzoic acid, which is not the desired product. Therefore, a strategy that allows for the introduction of the carboxyl group at a specific position relative to the existing substituents is necessary. One such strategy could involve a Friedel-Crafts acylation of 1-bromo-4-ethylbenzene, followed by oxidation of the introduced acyl group to a carboxylic acid. However, the regioselectivity of the initial acylation would need to be controlled.

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

The successful synthesis of this compound hinges on the careful control of reaction parameters. The interplay between solvents, temperature, and catalysts profoundly influences the reaction's outcome, including yield and the formation of impurities.

The choice of solvent and the regulation of temperature are paramount in achieving high yields of this compound. In the bromination of 2-ethylbenzoic acid, for instance, the reaction can be conducted using bromine and iron powder, with temperature control being crucial. One method involves carrying out the reaction at room temperature for an extended period, followed by a moderate increase in temperature to 55°C. nih.gov

In other synthetic approaches, such as those involving N-bromosuccinimide (NBS) as the brominating agent, halogenated hydrocarbons like dichloromethane (B109758) or chloroform (B151607) are employed as solvents. google.com Temperature control in these reactions is critical to manage the reaction rate and prevent the formation of unwanted byproducts. For example, maintaining a temperature range of 25-30°C during the addition of NBS has been reported. google.com Similarly, in the bromination of related benzoic acid derivatives, controlling the temperature between 0–10°C has been shown to be optimal for maximizing yield and purity, as higher temperatures can lead to an increase in dibromo impurities. thieme-connect.comthieme-connect.com

The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be advantageous in certain reactions by enhancing the solubility of reaction intermediates. Temperature control, often involving reflux at temperatures between 80–100°C, helps to minimize side reactions.

Table 1: Solvent and Temperature Effects on Bromination Reactions

Brominating AgentStarting MaterialSolventTemperature (°C)Reported Yield (%)Reference
Br₂/Iron powder2-Ethylbenzoic acidNot specifiedRoom temp to 5514 nih.gov
N-Bromosuccinimidem-Methoxybenzoic acidDichloromethane25-3093.4 google.com
N-Bromosuccinimidem-Methoxybenzoic acidChloroform25-3092.7 google.com
N-BromosuccinimideAniline derivativeTetrahydrofuran0-1096 thieme-connect.com

Catalysts play a pivotal role in directing the regioselectivity and efficiency of the bromination process. In the direct bromination of 2-ethylbenzoic acid, iron powder is a commonly used catalyst. nih.gov For the bromination of analogous compounds like 4-ethylbenzoic acid, iron (Fe) or iron(III) bromide (FeBr₃) are effective catalysts, particularly when used in non-polar solvents under mild conditions.

In synthetic methods utilizing NBS, a combination of a bromination initiator and a cocatalyst is often employed. For the synthesis of 2-bromo-5-methoxybenzoic acid, a related compound, a system consisting of potassium bromide as the bromination initiator and red phosphorus as a cocatalyst in the presence of sulfuric acid has been described. google.com Another approach for a similar transformation involves the use of potassium bromate (B103136) and red phosphorus. google.com The selection of these catalytic components is crucial for achieving high yields.

The loading of the catalyst is another critical parameter. In the synthesis of a related bromo-benzoic acid derivative, optimizing the amount of NBS to 1.22 equivalents was found to provide the best results in terms of yield and purity. thieme-connect.comthieme-connect.com In manganese-catalyzed reductions of carboxylic acids, a catalyst loading as low as 0.5 mol % of [MnBr(CO)₅] has been shown to be effective. acs.org

Table 2: Catalyst Systems in the Synthesis of Brominated Benzoic Acids

Starting MaterialBrominating AgentCatalyst SystemYield (%)Reference
2-Ethylbenzoic acidBr₂Iron powder14 nih.gov
m-Methoxybenzoic acidN-BromosuccinimideKBr, Red Phosphorus, H₂SO₄93.4 google.com
m-Methoxybenzoic acidN-BromosuccinimideKBrO₃, Red Phosphorus, H₂SO₄92.7 google.com
Aniline derivativeN-BromosuccinimideNot specified96 thieme-connect.com

Following the completion of the synthesis, the isolation and purification of this compound are essential steps to obtain a product of high purity. A common initial step involves quenching the reaction, often by pouring the reaction mixture into ice water. google.com

Subsequent purification strategies depend on the physical properties of the product and the impurities present. Recrystallization is a widely used technique. For instance, after quenching the reaction and recovering the initial solid, recrystallization from solvents like ethanol (B145695) or methanol (B129727) can significantly improve purity. google.com In some cases, a mixture of solvents such as ethanol/water may be used for recrystallization.

Filtration is another key step to separate the solid product from the reaction mixture or the recrystallization solvent. ambeed.comgoogle.com For industrial-scale processes, centrifugation can be an effective method for collecting the product, particularly if it is poorly soluble in the reaction solvent. thieme-connect.comthieme-connect.com

In instances where a mixture of isomers is formed, such as 5-bromo-2-alkylbenzoic acid and its 3-bromo positional isomer, recrystallization from an alcohol solvent is a preferred method for separation. google.com Other techniques can include washing the crude product with water to remove water-soluble impurities. ambeed.com The progress of purification can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure the desired level of purity is achieved. google.comthieme-connect.com

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Ethylbenzoic Acid

Reactivity at the Bromine Center of 2-Bromo-5-ethylbenzoic acid

The bromine atom on the aromatic ring is a key site for various chemical transformations, enabling the synthesis of more complex molecules. vulcanchem.com

While aryl halides are generally resistant to nucleophilic substitution under standard SN1 or SN2 conditions, they can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is activated by electron-withdrawing groups. pressbooks.pub For this compound, the presence of the electron-withdrawing carboxylic acid group, ortho to the bromine, can facilitate such reactions, although to a lesser extent than strongly deactivating groups like nitro groups. vulcanchem.compressbooks.pub

In related brominated benzoic acids, the bromine atom can be displaced by nucleophiles such as amines or alkoxides, often under elevated temperatures in polar aprotic solvents like DMF or DMSO. vulcanchem.com For instance, copper-catalyzed amination of 2-bromobenzoic acids with various aryl and alkyl amines has been shown to proceed efficiently, providing N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.gov This suggests that this compound could likely undergo similar transformations.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Bromo-Aryl Compounds

Starting MaterialNucleophileCatalyst/ConditionsProductReference
2-bromobenzoic acid1-aminopyreneCu powder, Cu₂O, K₂CO₃, 2-ethoxyethanol, refluxN-(1-Pyrene)anthranilic acid nih.gov
2-bromo-3-methylbenzoic acidAnilineCopper(II)acetateN-phenyl-3-methylanthranilic acid nih.gov
5-bromo-3-chloro-2-methylbenzoateAmines/AlkoxidesElevated temperature, polar aprotic solventsSubstituted benzoate vulcanchem.com

The bromine atom in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. vulcanchem.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. google.com This method is widely used to form biaryl structures. vulcanchem.com For example, related brominated benzoic acid derivatives are used as intermediates in the synthesis of biaryl compounds through Suzuki-Miyaura coupling. evitachem.com The reaction of ethyl 2-bromo-3-methylbenzoate with phenylboronic acid, for instance, yields ethyl 2-phenyl-3-methylbenzoate.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and requires a base. libretexts.org A key step in the synthesis of lorneic acid A involved a Pd-catalyzed Heck reaction using 2-bromo-5-methylbenzaldehyde (B1279800) to attach an alcohol moiety. csus.edu

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comwikipedia.org The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. nrochemistry.com The reaction is tolerant of a wide range of functional groups. nrochemistry.com

Table 2: Overview of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemKey Features
Suzuki-MiyauraOrganoboron compound (e.g., boronic acid)Palladium catalyst, baseForms biaryl structures
HeckAlkenePalladium catalyst, baseForms substituted alkenes with trans selectivity
SonogashiraTerminal alkynePalladium catalyst, Copper(I) co-catalyst, amine baseForms arylalkynes, tolerates various functional groups

The bromine atom can be removed through reductive debromination, replacing it with a hydrogen atom. This transformation can be achieved using various reducing agents. For instance, related brominated compounds can undergo reduction reactions to remove the bromine atom.

Transformations of the Carboxylic Acid Functionality in this compound

The carboxylic acid group is another reactive center in the molecule, allowing for a variety of functional group interconversions. vulcanchem.com

Esterification: Like other carboxylic acids, this compound can be converted to its corresponding esters. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. evitachem.com For example, ethyl 2-bromo-3-chloro-5-methylbenzoate is synthesized by the esterification of 2-bromo-3-chloro-5-methylbenzoic acid with ethanol (B145695).

Amidation: The carboxylic acid can also be converted to amides. This typically involves activation of the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine. Copper-catalyzed amination reactions have also been successfully applied to 2-bromobenzoic acids to form N-substituted anthranilic acids. nih.gov

The carboxylic acid group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid to the corresponding primary alcohol. vulcanchem.com For example, the carboxylic acid group of 2-bromo-4-ethylbenzoic acid can be reduced to a primary alcohol using LiAlH₄.

Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires specific reagents or a multi-step process, such as reduction of the corresponding ester or acid chloride under controlled conditions.

Reactions Involving the Ethyl Substituent of this compound

The ethyl group attached to the aromatic ring of this compound provides a site for reactions that are distinct from those involving the carboxylic acid or the bromo substituent. These reactions primarily occur at the benzylic position—the carbon atom of the ethyl group directly attached to the benzene (B151609) ring—due to the stabilization of reaction intermediates by the aromatic system.

The oxidation of the ethyl substituent can proceed via different pathways, depending on the reagents and conditions employed. These range from complete degradation of the side chain to selective hydroxylation.

Strong chemical oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, typically oxidize alkyl side chains of aromatic rings down to a carboxylic acid group, provided a benzylic hydrogen is present. khanacademy.orgmasterorganicchemistry.com In the case of this compound, this vigorous oxidation would convert the ethyl group into a second carboxyl group, yielding 2-bromo-1,4-benzenedicarboxylic acid (2-bromoterephthalic acid). masterorganicchemistry.com This process is generally not selective and leads to the cleavage of the carbon-carbon bond of the ethyl group. masterorganicchemistry.com

In contrast, highly selective oxidation can be achieved using biocatalysts, such as cytochrome P450 (P450) enzymes or unspecific peroxygenases (UPOs). uq.edu.aunih.gov These enzymes are capable of catalyzing the hydroxylation of unactivated C-H bonds under mild conditions. uq.edu.aunih.gov For ethylbenzene (B125841) derivatives, P450s and UPOs can selectively introduce a hydroxyl group at the benzylic position to form a chiral alcohol. uq.edu.aud-nb.infompg.de For instance, the cytochrome P450 enzyme CYP199A4 has been shown to hydroxylate the ethyl group of various para-substituted ethylbenzene derivatives. uq.edu.au Similarly, the unspecific peroxygenase from Agrocybe aegerita (rAaeUPO) can catalyze the oxidation of ethylbenzene to (R)-1-phenylethanol with high enantioselectivity. frontiersin.org Applying this to this compound would be expected to yield 1-(2-bromo-5-carboxyphenyl)ethanol, a chiral secondary alcohol. This biocatalytic approach offers a significant advantage over traditional chemical methods by preserving the ethyl group's carbon skeleton and introducing new functionality selectively. mpg.de

Table 1: Examples of Biocatalytic Oxidation of Ethylbenzene Derivatives This table presents findings from related ethylbenzene compounds to illustrate the potential for selective oxidation.

SubstrateBiocatalystReactionKey FindingReference
EthylbenzeneUnspecific Peroxygenase (rAaeUPO)Benzylic HydroxylationProduces (R)-1-phenylethanol with high enantiomeric excess (>98% ee). mpg.defrontiersin.org
Ethylbenzene DerivativesCytochrome P450 (S244D variant of CYP199A4)Benzylic HydroxylationCatalyzes ethyl hydroxylation with an excess of one stereoisomer. uq.edu.au
EthylbenzenerAaeUPO & Alcohol Dehydrogenase (ADH) CascadeOxidation followed by ReductionA bienzymatic cascade can produce either (R)- or (S)-phenylethanol. d-nb.info

Halogenation of the ethyl side chain, specifically at the benzylic position, can be achieved using radical substitution reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over electrophilic addition to the aromatic ring. libretexts.orgmasterorganicchemistry.com The reaction, known as the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. masterorganicchemistry.com

The mechanism involves the abstraction of a hydrogen atom from the benzylic carbon by a bromine radical, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, propagating the chain reaction. libretexts.org For this compound, this reaction would yield 2-bromo-5-(1-bromoethyl)benzoic acid.

However, the presence of deactivating groups on the aromatic ring, such as the carboxylic acid group in the target molecule, can hinder side-chain bromination, potentially leading to lower yields. google.com Careful optimization of reaction conditions is necessary to achieve the desired side-chain halogenation selectively. google.com

Table 2: General Conditions for Benzylic Bromination

Reaction TypeReagentInitiator/ConditionsSolventTypical ProductReference
Benzylic BrominationN-Bromosuccinimide (NBS)Light (hν) or Radical Initiator (e.g., AIBN)Carbon tetrachloride (CCl₄) or AcetonitrileBenzylic Bromide libretexts.orgmasterorganicchemistry.comgoogle.com

Regioselectivity and Stereoselectivity in Reactions of this compound

The term regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. In this compound, the interplay of the three different substituents governs the outcome of various reactions.

Regioselectivity:

The regioselectivity of further electrophilic aromatic substitution (EAS) on the ring is dictated by the directing effects of the existing substituents. The ethyl group is an activating, ortho, para-director, while the bromo and carboxyl groups are deactivating. fiveable.meucalgary.ca The carboxyl group is a meta-director, and the bromine atom is an ortho, para-director. fiveable.meucalgary.ca When these groups are in competition, the most activating group generally controls the position of the incoming electrophile. ulethbridge.ca Therefore, the ethyl group would direct a new substituent to the positions ortho and para to it (C4 and C6). The C4 position is sterically less hindered than the C6 position, which is flanked by the bulky bromine atom.

Table 3: Directing Effects of Substituents on this compound

SubstituentPositionTypeDirecting EffectReference
-COOHC1DeactivatingMeta (to C3, C5) fiveable.me
-BrC2DeactivatingOrtho, Para (to C3, C6) ucalgary.ca
-CH₂CH₃C5ActivatingOrtho, Para (to C4, C6) ucalgary.ca

In nucleophilic substitution or cross-coupling reactions, the bromine atom at the C2 position is the primary reactive site. Its position ortho to the carboxylic acid group makes it particularly susceptible to certain reactions. For example, studies on copper-catalyzed amination of 2-bromobenzoic acids have shown remarkable regioselectivity, where only the bromide adjacent to the carboxylic acid moiety is replaced, even in the presence of other halides on the ring. nih.gov This suggests that reactions like Suzuki or Buchwald-Hartwig couplings on this compound would likely occur selectively at the C2 position.

Stereoselectivity:

Stereoselectivity becomes relevant in reactions that create a new chiral center. As discussed in section 3.3.1, the selective oxidation of the ethyl group at the benzylic position is a prime example. Biocatalytic hydroxylation of ethylbenzene derivatives using enzymes like cytochrome P450s or UPOs can proceed with high enantioselectivity, producing a single enantiomer of the resulting alcohol in high excess. uq.edu.aunih.govd-nb.info For this compound, this would create the chiral molecule 1-(2-bromo-5-carboxyphenyl)ethanol. The specific stereoisomer formed ((R) or (S)) depends on the specific enzyme and substrate orientation within the active site. nih.govuq.edu.au The hydroxylation of 1-[²H]-ethylbenzene by a P450 enzyme has been shown to proceed with a significant loss of stereochemistry, which implicates the formation of an intermediate radical in the reaction sequence, a hallmark of the P450 catalytic cycle. nih.gov

Applications of 2 Bromo 5 Ethylbenzoic Acid in Advanced Organic Synthesis

2-Bromo-5-ethylbenzoic Acid as a Precursor for Pharmaceutical Intermediates

The utility of this compound is notable in the field of medicinal chemistry, where it functions as a key intermediate in the synthesis of complex organic molecules with potential therapeutic value. vulcanchem.com

This compound is employed as a foundational molecular scaffold in the development of new chemical entities. The presence of two distinct reactive sites—the carboxylic acid and the carbon-bromine bond—allows for sequential or orthogonal chemical modifications. This dual reactivity is crucial for building diverse molecular architectures. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. vulcanchem.com Its specific substitution pattern is considered valuable for constructing complex structures that may exhibit biological activity. vulcanchem.com

The bromine atom on the aromatic ring of this compound is particularly useful for constructing elaborate, multi-ring systems. It serves as a reactive site for various transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. vulcanchem.com These reactions allow for the strategic formation of new carbon-carbon bonds, enabling the fusion or connection of aromatic rings to build polycyclic and biaryl structures, which are common motifs in many biologically active compounds.

Table of Potential Cross-Coupling Reactions

Reaction Name Reactant Catalyst (Example) Bond Formed
Suzuki Coupling Arylboronic acid/ester Palladium-based (e.g., Pd(PPh₃)₄) C-C (Aryl-Aryl)
Stille Coupling Organostannane Palladium-based C-C (Aryl-Aryl/Vinyl)

| Negishi Coupling | Organozinc reagent | Palladium or Nickel-based | C-C (Aryl-Alkyl/Aryl) |

These synthetic strategies demonstrate the compound's role as a versatile precursor for generating molecular complexity from a relatively simple starting material. vulcanchem.com

Utilization of this compound in Material Science

While specific research on the applications of this compound in material science is limited, the structural features of analogous brominated benzoic acids suggest potential utility in this field.

There is currently limited publicly available research detailing the direct incorporation of this compound into functional polymers and copolymers.

Detailed studies describing the role of this compound in the synthesis of liquid crystalline materials are not prominently available in the current scientific literature.

Other Specialized Synthetic Applications of this compound

Beyond its role as a precursor, the ethyl group at the 5-position offers an additional site for chemical modification. This group can potentially undergo oxidation or other functionalization, adding another layer of synthetic versatility to the molecule. vulcanchem.com However, specific examples of such specialized applications are not widely documented in peer-reviewed literature.

Ligand Design and Coordination Chemistry

The derivatization of this compound opens avenues for the creation of sophisticated ligands for coordination chemistry. The carboxylic acid group can be readily converted into amides, esters, or other functionalities, while the bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of diverse coordinating moieties.

While direct studies on ligands derived specifically from this compound are not extensively documented, the principles of ligand design using structurally similar bromobenzoic acids are well-established. For instance, aminobenzoic acids, which can be synthesized from their bromo counterparts via amination reactions, are known to act as ligands for metal complexes. chembk.com A copper-catalyzed amination procedure for 2-bromobenzoic acids has been shown to be effective for producing N-aryl and N-alkyl anthranilic acid derivatives. nih.gov These derivatives are valuable as they can form stable complexes with various metal ions.

One notable application of a related compound, N-(1-Pyrene)anthranilic acid, derived from a 2-bromobenzoic acid, is in the field of fluorescent metal ion sensing. nih.gov This molecule forms a complex with Mercury(II) ions in aqueous solutions, leading to selective fluorescence quenching, which allows for the detection of this specific metal ion. nih.gov This suggests that derivatives of this compound could potentially be developed into chemosensors for environmental or biological monitoring.

Furthermore, bromo-substituted aromatic dicarboxylic acids have been successfully employed in the synthesis of coordination polymers. rsc.orgnih.gov These polymers are of great interest due to their diverse structures and potential applications in areas such as gas storage, catalysis, and luminescence. For example, cadmium(II) coordination polymers have been assembled using 5-amino-2,4,6-tribromoisophthalic acid and flexible N-donor bipyridyl ligands. nih.gov Similarly, coordination polymers of Ni(II) have been synthesized with 2-(4-bromophenoxy)acetohydrazide, where the compound acts as a bidentate ligand. mdpi.com These examples highlight the potential of bromo-benzoic acid derivatives to act as key components in the construction of functional coordination materials.

Table 1: Potential Ligand Derivatives of this compound and Their Applications

Derivative ClassSynthetic Route from this compoundPotential Coordinating AtomsPotential Applications
N-Aryl/Alkyl Anthranilic AcidsCopper-catalyzed aminationN, OMetal ion sensing, Catalysis
Bipyridyl-functionalized Benzoic AcidsSuzuki or Stille couplingN, N, OCoordination polymers, Luminescent materials
Hydrazide DerivativesConversion of carboxylic acid to acid chloride, followed by reaction with hydrazineN, OMetal complexes with biological activity

Building Block for Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are found in a variety of biologically active molecules and specialty chemicals. Its utility as a synthetic intermediate is primarily due to the ability to selectively functionalize the bromine and carboxylic acid groups.

In the agrochemical sector, halogenated benzoic acid derivatives are important precursors for herbicides and fungicides. chemimpex.comchemimpex.com While specific agrochemicals derived directly from this compound are not widely reported, its structural analog, 2-bromo-5-methylbenzoic acid, is noted for its role as an intermediate in the synthesis of such compounds. chemimpex.comchemimpex.com The presence of a halogen atom on the aromatic ring is often crucial for the biological activity of these agrochemicals. For instance, a patent describes the production of 5-bromo-2-alkylbenzoic acids as useful synthetic intermediates for drug substances, highlighting the industrial relevance of this class of compounds. google.com

The term "specialty chemicals" encompasses a wide range of high-value products, including dyes, polymers, and electronic materials. Halogenated aromatic compounds are frequently used as building blocks in this industry. For example, 2-bromo-4-ethylbenzoic acid, an isomer of the title compound, is used as an intermediate in the production of dyes. The reactivity of the C-Br bond allows for its conversion into other functional groups through various cross-coupling reactions, enabling the synthesis of complex molecules with desired properties for material science applications. chemimpex.com

Table 2: Examples of Reactions for Derivatizing this compound for Specialty Chemical Synthesis

Reaction TypeReagents and ConditionsProduct TypePotential Application Area
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiaryl carboxylic acidLiquid crystals, Organic electronics
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkynylbenzoic acidFunctional polymers, Organic dyes
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseN-Aryl/alkyl aminobenzoic acidPharmaceutical intermediates, Pigments
EsterificationAlcohol, Acid catalystBenzoic acid esterSolvents, Plasticizers

Advanced Spectroscopic and Analytical Investigations of 2 Bromo 5 Ethylbenzoic Acid and Its Derivatives

Elucidation of Reaction Mechanisms Using Advanced Spectroscopic Techniques

The elucidation of reaction mechanisms involving 2-Bromo-5-ethylbenzoic acid, such as its synthesis or subsequent derivatization, relies heavily on advanced spectroscopic methods. Techniques like nuclear magnetic resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are indispensable for identifying transient intermediates and understanding the kinetic and thermodynamic profiles of reactions.

For instance, in reactions such as the Friedel-Crafts acylation or cyclodehydration involving substituted benzylbenzoic acids, spectroscopic analysis is key to identifying product isomers and understanding reaction pathways. open.ac.uk Studies on related substituted benzoic acids have utilized these techniques to confirm the formation of specific isomers and to investigate the influence of substituents on the reaction mechanism. open.ac.ukresearchgate.net While specific mechanistic studies on this compound are not extensively documented, the principles derived from research on analogous compounds, like other bromobenzoic acids, are directly applicable. nih.govresearchgate.netdergipark.org.tr Theoretical calculations, such as Density Functional Theory (DFT), are often combined with experimental spectroscopic data to provide a more detailed picture of the molecular structure and vibrational modes, which is crucial for confirming reaction products and intermediates. nih.govresearchgate.netdergipark.org.tr

A hypothetical reaction pathway for the synthesis of a derivative from this compound could be tracked using ¹H NMR to follow the disappearance of starting material signals and the appearance of product signals. The integration of these signals over time would provide kinetic data, helping to determine the reaction order and rate constants.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for Monitoring a Derivatization Reaction of this compound

ProtonStarting Material (this compound) δ (ppm)Product (Hypothetical Ester Derivative) δ (ppm)
COOH~12.5 (broad s)-
Ar-H7.5-8.0 (m)7.6-8.1 (m)
-CH₂-CH₃2.7 (q)2.7 (q)
-CH₂-CH₃1.2 (t)1.2 (t)
Ester -OCH₂--4.3 (q)
Ester -CH₃-1.3 (t)

Note: This table is illustrative and based on general chemical shift values for similar functional groups.

In-situ Monitoring of Synthetic Processes Involving this compound

Real-time, in-situ monitoring of chemical reactions provides significant advantages for process optimization, safety, and control. Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for tracking the concentration of reactants, intermediates, and products as the reaction progresses. beilstein-journals.orgresearchgate.net

A key application would be in the synthesis of Grignard reagents from aryl halides, a common pathway to create derivatives of compounds like this compound. mt.com The formation of a Grignard reagent (Ar-MgBr) from this compound's corresponding halide precursor is a highly exothermic reaction that can be difficult to control. researchgate.netmt.comacs.org In-situ FTIR spectroscopy can monitor the concentration of the aryl halide, confirming that the reaction has initiated before adding the bulk of the reagent, thus preventing dangerous accumulation and potential runaway reactions. researchgate.netacs.org Similarly, Raman spectroscopy, which is insensitive to water and well-suited for monitoring changes in molecular structure, can be used to follow the disappearance of reactant signals and the emergence of product signals in real-time. beilstein-journals.orgspectroscopyonline.comacs.org

Table 2: Application of In-situ Spectroscopic Techniques for Process Monitoring

TechniqueAnalyte/Process StageInformation GainedReference
In-situ FTIR Grignard Reagent FormationDetection of initiation, monitoring of aryl halide concentration, prevention of accumulation. researchgate.netacs.org
In-situ Raman Transmetalation ReactionsReal-time tracking of organometallic species, elucidation of reaction mechanism. acs.org
In-situ Raman General Organic ReactionsMonitoring disappearance of reactants and appearance of products, reaction kinetics. beilstein-journals.orgspectroscopyonline.com

These monitoring techniques enable precise control over reaction parameters, leading to improved yield, purity, and process safety. researchgate.net

High-Resolution Mass Spectrometry for Complex Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification and structural elucidation of this compound and its derivatives, especially in complex mixtures. chromatographyonline.com HRMS provides exact mass measurements, allowing for the determination of elemental compositions with high confidence. ifremer.fr This is particularly crucial for halogenated compounds, where the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinct signature for identification. researchgate.netresearchgate.net

When analyzing reaction products from the synthesis of this compound derivatives, techniques like Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) or Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are employed. chromatographyonline.comorganic-chemistry.org These methods separate the components of a mixture before they enter the mass spectrometer, allowing for individual characterization. For instance, in the analysis of brominated aromatic compounds, HRMS can distinguish between different isomers and identify low-level byproducts that may not be detectable by other methods. chromatographyonline.comikm.org.myresearchgate.net Software tools can further aid in the identification of halogenated compounds within complex datasets by searching for characteristic isotopic patterns. bohrium.com

Table 3: Illustrative HRMS Data for a Derivative of this compound

CompoundFormulaCalculated Exact MassObserved m/z (M+H)⁺Isotopic Pattern
This compoundC₉H₉BrO₂227.9813228.9886Present (¹²C₉¹H₁₀⁷⁹Br¹⁶O₂)
230.9865Present (¹²C₉¹H₁₀⁸¹Br¹⁶O₂)
Hypothetical Amide DerivativeC₁₁H₁₄BrNO271.0259272.0332Present (¹²C₁₁¹H₁₅⁷⁹Br¹⁴N¹⁶O)
274.0311Present (¹²C₁₁¹H₁₅⁸¹Br¹⁴N¹⁶O)

Note: This table is for illustrative purposes. The observed m/z values would be determined experimentally.

Spectroscopic Probes for Intermolecular Interactions in Systems Containing this compound

The carboxylic acid group of this compound is a strong participant in hydrogen bonding, which significantly influences its physical properties and interactions with other molecules. societechimiquedefrance.frspectroscopyonline.com Spectroscopic techniques are highly sensitive probes of these intermolecular forces.

Vibrational spectroscopy is particularly informative. The O-H stretching vibration of the carboxylic acid, typically observed as a very broad band in the infrared spectrum (around 2500-3500 cm⁻¹), is a hallmark of strong hydrogen-bonded dimers. societechimiquedefrance.frspectroscopyonline.com The position and shape of this band can provide information about the strength and nature of the hydrogen bonds. nih.gov Femtosecond vibrational spectroscopy has been used to study the ultrafast dynamics of hydrogen bonds in carboxylic acid dimers, revealing how energy dissipates and how the hydrogen-bonded structures fluctuate on a picosecond timescale. societechimiquedefrance.fr

Furthermore, when this compound interacts with other molecules, such as water or solvents, these interactions can be studied by monitoring shifts in vibrational frequencies or changes in NMR chemical shifts. aip.orgaip.org For example, the binding energy of a carboxylic acid-water dimer has been accurately measured using IR-UV double resonance spectroscopy, providing fundamental data on the strength of these interactions. aip.org Such studies are crucial for understanding the compound's solubility, crystal packing, and behavior in biological or material science contexts.

Table 4: Spectroscopic Techniques for Probing Intermolecular Interactions

TechniqueInteraction StudiedSpectroscopic SignatureReference
Infrared Spectroscopy Hydrogen Bonding (Dimers)Broad O-H stretch (2500-3500 cm⁻¹), broad O-H wag (~900-960 cm⁻¹) societechimiquedefrance.frspectroscopyonline.com
Femtosecond Vibrational Spectroscopy Hydrogen Bond DynamicsCoherent low-frequency oscillations of the dimer societechimiquedefrance.fr
IR-UV Double Resonance Spectroscopy Acid-Water InteractionsMeasurement of binding energy (D₀) through photodissociation thresholds aip.org
Mass Analyzed Threshold Ionization (MATI) Spectroscopy H-bonding in Gas Phase ComplexesShifts in ionization potential upon complex formation aip.org

Computational and Theoretical Studies on 2 Bromo 5 Ethylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical analysis of 2-Bromo-5-ethylbenzoic acid, offering a detailed picture of its electronic landscape and reactivity patterns. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, electron density distribution, and the energetic profiles of chemical reactions.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and energetics of organic molecules like this compound. DFT methods are predicated on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying the thermodynamics and kinetics of chemical reactions.

In the study of this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can be used to optimize the molecule's geometry to its lowest energy state. nih.gov From this optimized structure, a wealth of information can be derived, including the energies of reactants, products, and transition states for various chemical transformations. This allows for the prediction of reaction enthalpies, activation energies, and equilibrium constants, providing a quantitative understanding of the reaction's feasibility and rate.

For instance, DFT calculations can elucidate the energetics of reactions involving the carboxylic acid group, such as esterification or amidation, or reactions at the aromatic ring, like nucleophilic aromatic substitution. The calculated energy differences between the optimized structures of reactants and products yield the reaction energy, indicating whether a reaction is exothermic or endothermic.

Table 1: Hypothetical Reaction Energetics for the Esterification of this compound Predicted by DFT

Reaction Species Optimized Energy (Hartree) Relative Energy (kcal/mol)
This compound + Methanol (B129727) -2850.12345 0.00
Transition State -2850.09876 15.5

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, positing that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals in this compound provide critical information about its reactivity towards electrophiles and nucleophiles.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

For this compound, FMO analysis can predict that the oxygen atoms of the carboxyl group, with their high electron density, will be primary sites for electrophilic attack. The aromatic ring, influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups, will possess regions that are more susceptible to nucleophilic attack. The precise locations of these reactive sites can be visualized through plots of the HOMO and LUMO electron densities.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid

Molecular Orbital Energy (eV)
HOMO -6.89
LUMO -1.23

Note: This data is representative and illustrates the typical output of an FMO analysis.

Molecular Dynamics Simulations of this compound in Solution and Solid State

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a larger ensemble of molecules over time. MD simulations model the interactions between atoms and molecules based on classical mechanics, allowing for the exploration of the dynamic properties of this compound in different phases.

In solution, MD simulations can reveal how the solute molecule interacts with the solvent, providing information on solvation energies, diffusion coefficients, and the structure of the solvation shell. This is crucial for understanding reaction kinetics and mechanisms in a solvent environment. For this compound, simulations in various solvents can predict its solubility and how solvent polarity affects its conformational preferences.

In the solid state, MD simulations can be used to investigate the crystal packing and lattice dynamics of this compound. These simulations can predict crystal morphologies, mechanical properties, and phase transitions, which are important for its practical applications in materials science.

Prediction of Reaction Pathways and Transition States for Derivatives of this compound

Computational chemistry provides powerful tools for mapping out the entire energy landscape of a chemical reaction, including the identification of transition states. researchgate.net For derivatives of this compound, these methods can be used to predict the most likely reaction pathways and the structures of the high-energy transition states that connect reactants and products.

By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy path that the reaction is likely to follow. The highest point along this path corresponds to the transition state, and its energy determines the activation energy of the reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. This information is invaluable for understanding reaction mechanisms and for designing catalysts that can lower the activation energy and accelerate the reaction. For example, the mechanism of debromination or the substitution of the ethyl group in derivatives could be elucidated through these computational approaches.

Structure-Reactivity Relationships within the this compound Family

By systematically studying a series of related compounds, it is possible to establish structure-reactivity relationships. In the context of the this compound family, this involves computationally analyzing how modifications to the molecular structure affect its reactivity. For instance, the position and nature of substituents on the aromatic ring can be varied to observe their impact on the electronic properties and reaction energetics.

Computational studies can quantify the electronic effects of different substituent groups, such as their electron-donating or electron-withdrawing nature, and correlate these properties with changes in reactivity. For example, replacing the ethyl group with other alkyl groups of varying sizes or introducing additional substituents on the ring would alter the HOMO and LUMO energies, as well as the charge distribution in the molecule. These computational predictions can guide the synthesis of new derivatives of this compound with desired chemical properties for specific applications.

Environmental Fate and Degradation Studies of 2 Bromo 5 Ethylbenzoic Acid

Biodegradation Pathways and Mechanisms under Varied Environmental Conditions

The biodegradation of 2-Bromo-5-ethylbenzoic acid is expected to be highly dependent on the prevailing environmental conditions, particularly the availability of oxygen and the specific microbial communities present.

Under anaerobic conditions, which are common in sediments, waterlogged soils, and certain wastewater treatment stages, the primary initial step in the degradation of halogenated aromatic compounds is typically reductive dehalogenation. capes.gov.br Studies on various monobrominated benzoic acids have shown that microorganisms can remove the bromine atom from the aromatic ring. capes.gov.brnih.gov This debromination step is crucial as it often reduces the toxicity of the compound and makes the resulting molecule (5-ethylbenzoic acid) more amenable to further degradation. The rate of this process can be influenced by the specific electron acceptor available, with debromination rates for bromobenzoates observed to be higher under methanogenic conditions compared to sulfate-reducing or iron-reducing conditions. capes.gov.br Research on denitrifying bacteria has also demonstrated the degradation of brominated and chlorinated benzoic acids, where the removal of the halogen is a key step in their metabolism. oup.com The position of the halogen substituent significantly affects degradation, with some microbial consortia showing specificity for isomers. oup.comresearchgate.net For instance, some bacteria can degrade 3- and 4-halobenzoates but not the 2-substituted isomers. nih.gov

Under aerobic conditions, the biodegradation pathway is expected to differ significantly. The initial attack on the aromatic ring is likely to be oxidative, catalyzed by oxygenase enzymes. researchgate.net For substituted benzoic acids, this can involve hydroxylation of the aromatic ring, leading to the formation of brominated catechols. These intermediates can then undergo ring cleavage, followed by further metabolism into central metabolic pathways. nih.gov The ethyl group may also be a site for initial oxidative attack. The presence of the bromine atom can, however, render the compound more resistant to degradation (recalcitrant) compared to its non-halogenated counterpart, ethylbenzoic acid.

The table below summarizes the key factors influencing the biodegradation of compounds structurally related to this compound.

Environmental ConditionKey ProcessLikely IntermediatesInfluencing Factors
Anaerobic (e.g., Sediments) Reductive Dehalogenation5-Ethylbenzoic acid, Benzoic acid derivativesElectron acceptors (Nitrate, Sulfate, Iron), Microbial consortia specificity, Temperature
Aerobic (e.g., Surface Water, Soil) Oxidative Ring CleavageBrominated catechols, Hydroxylated derivativesOxygen availability, Adapted microbial populations, pH

Photolytic and Hydrolytic Degradation of this compound in Aquatic Systems

In aquatic environments, abiotic degradation processes such as photolysis and hydrolysis can contribute to the transformation of chemical compounds.

Photolytic Degradation (Photodegradation) involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This can occur through two primary mechanisms:

Direct Photolysis: The compound itself absorbs photons, leading to an excited state that can result in bond cleavage. Aromatic acids and their halogenated derivatives can absorb UV light, suggesting that this compound may be susceptible to direct photolysis.

Indirect Photolysis: The degradation is driven by reactions with photochemically produced reactive species in the water, such as hydroxyl radicals (•OH), singlet oxygen, or carbonate radicals. researchgate.net This is often the more significant pathway for the photodegradation of organic pollutants in natural waters that contain dissolved organic matter and other sensitizers. researchgate.net The bromine-carbon bond can be a target for these reactive species, potentially leading to debromination.

Hydrolytic Degradation is the cleavage of chemical bonds by reaction with water. The stability of this compound towards hydrolysis under typical environmental conditions (pH 5-9, ambient temperature) is expected to be high. The aryl-bromide bond (bromine attached to a benzene (B151609) ring) is generally resistant to hydrolysis. beilstein-journals.org Similarly, the carboxylic acid and ethyl groups are stable. Significant hydrolysis would likely only occur under more extreme conditions of pH (highly acidic or alkaline) and elevated temperatures, which are not typical for most natural aquatic systems. beilstein-journals.org

Degradation ProcessMechanismPotential Transformation Products
Photolysis Direct absorption of UV light; Indirect reaction with •OH radicals5-Ethylsalicylic acid (from hydroxylation), 5-Ethylbenzoic acid (from debromination), Ring-cleavage products
Hydrolysis Reaction with waterGenerally stable under environmental conditions; 2-Hydroxy-5-ethylbenzoic acid (under harsh conditions)

Environmental Monitoring and Analytical Methods for Trace Detection

To assess the presence and concentration of this compound in environmental samples such as water or soil, highly sensitive and specific analytical methods are required. The detection at trace levels (parts-per-billion, or µg/L, and lower) is crucial for understanding its environmental fate.

The most common and effective technique for the analysis of such polar, non-volatile compounds is High-Performance Liquid Chromatography (HPLC) . nih.gov For enhanced sensitivity and definitive identification, HPLC is coupled with a mass spectrometer, a technique known as LC-MS . Tandem mass spectrometry (LC-MS/MS) is particularly powerful, as it provides a high degree of selectivity by monitoring specific fragmentation patterns of the target molecule, minimizing interference from other compounds in the sample matrix. vu.edu.auvu.edu.au

A typical analytical workflow for a water sample involves:

Sample Preparation: Because environmental concentrations are often very low, a pre-concentration step is usually necessary. Solid-Phase Extraction (SPE) is a widely used technique where a water sample is passed through a cartridge containing a sorbent material that retains the analyte. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it and cleaning up the sample. vu.edu.aunih.gov

Chromatographic Separation: The concentrated extract is injected into the HPLC system. A reversed-phase column (e.g., C18) is typically used to separate this compound from other components in the extract based on its polarity. nih.gov

Detection and Quantification: The separated compounds enter the mass spectrometer. Using a technique like electrospray ionization (ESI), the molecules are ionized before being detected by the mass analyzer. nih.govvu.edu.au By using methods like Multiple Reaction Monitoring (MRM) in an LC-MS/MS system, specific precursor-to-product ion transitions for this compound can be monitored, allowing for accurate quantification even at very low levels. vu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to convert the polar carboxylic acid into a more volatile ester (e.g., a methyl ester), allowing it to pass through the GC system.

The table below details common analytical methodologies applicable to the detection of substituted benzoic acids.

Analytical TechniqueSample PreparationSeparation ModeDetectionTypical Detection LimitReference
HPLC-MS/MS Solid-Phase Extraction (SPE)Reversed-Phase (e.g., C18, Biphenyl)ESI-MS/MS (MRM)ng/L to low µg/L vu.edu.auvu.edu.au
HPLC-DAD/UV Liquid-Liquid or Solid-Phase ExtractionReversed-PhaseDiode Array Detector or UVHigh µg/L to mg/L uva.nl
GC-MS Derivatization, Liquid-Liquid ExtractionCapillary GC ColumnMass Spectrometry (Scan or SIM)µg/L nih.gov
HTLC-ICP-MS Direct Injection (for metabolism studies)High-Temperature Liquid ChromatographyInductively Coupled Plasma-MS (monitoring Bromine)~1.8 µg/mL (as compound) chromatographytoday.com

Emerging Research Directions and Future Perspectives on 2 Bromo 5 Ethylbenzoic Acid

Green Chemistry Approaches in the Synthesis and Transformations of 2-Bromo-5-ethylbenzoic Acid

In line with the growing emphasis on sustainable chemical production, researchers are actively developing greener methods for the synthesis and subsequent reactions of this compound. These approaches aim to minimize environmental impact by reducing waste, using less hazardous reagents, and improving energy efficiency.

One prominent green chemistry strategy involves the use of safer and more environmentally benign solvents and catalysts. For instance, the synthesis of N-phenylanthranilic acid derivatives, a class of compounds structurally related to this compound, has been demonstrated using water as a solvent and copper acetate (B1210297) as a catalyst. researchgate.net This method presents a more eco-friendly alternative to traditional syntheses that often rely on volatile organic solvents. researchgate.net Similarly, the oxidation of aldehydes to carboxylic acids, a fundamental transformation in organic chemistry, can be achieved using hydrogen peroxide as a green oxidant in the presence of a selenium catalyst in water. mdpi.com This process offers high yields and the potential for recycling both the aqueous medium and the catalyst. mdpi.com

Another key aspect of green chemistry is the development of one-pot synthesis procedures that reduce the number of reaction steps and purification stages, thereby minimizing waste and resource consumption. A transition metal-free, one-pot method for converting substituted benzoic acids to anilines using the stable and inexpensive tosyl azide (B81097) has been reported, highlighting a simpler and scalable approach. rsc.org

The table below summarizes some green chemistry approaches relevant to the synthesis of substituted benzoic acids.

Green Chemistry Approach Description Potential Advantages Reference
Aqueous Media Synthesis Utilizing water as the reaction solvent instead of traditional organic solvents.Reduced environmental impact, lower cost, and improved safety. researchgate.net
Green Oxidants Employing environmentally friendly oxidizing agents like hydrogen peroxide.Formation of benign byproducts (e.g., water), potential for catalyst recycling. mdpi.com
One-Pot Reactions Combining multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency, reduced waste, and lower resource consumption. rsc.org
Microwave-Assisted Synthesis Using microwave irradiation to accelerate chemical reactions.Shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. chemmethod.com chemmethod.com

Flow Chemistry and Continuous Manufacturing for Industrial Scale-Up

Flow chemistry, or continuous manufacturing, is gaining significant traction as a powerful technology for the industrial production of chemicals, including active pharmaceutical ingredients (APIs). chemicalindustryjournal.co.ukresearchgate.net This approach offers numerous advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise process control, and easier scalability. chemicalindustryjournal.co.ukresearchgate.neteuropeanpharmaceuticalreview.com

For reactions involving halogenated compounds like this compound, flow chemistry provides a safer environment for handling potentially hazardous reagents and managing exothermic reactions. researchgate.neteuropeanpharmaceuticalreview.com The small internal volume of flow reactors minimizes the risk associated with unstable intermediates or high-pressure conditions. europeanpharmaceuticalreview.com

Continuous-flow protocols have been successfully developed for various transformations of aryl bromides. For example, the palladium-catalyzed formylation of aryl bromides using syngas (a mixture of carbon monoxide and hydrogen) has been demonstrated in a continuous-flow system, allowing for precise control over the gas-to-liquid ratio and leading to high yields of the corresponding aldehydes. d-nb.infonih.govrsc.org This technology has also been applied to the synthesis of arylhydrazines through a nickel/photoredox-catalyzed C-N cross-coupling reaction in a continuous-flow setup. thieme-connect.com Furthermore, a patented method describes the continuous synthesis of substituted benzoic acids via oxidation, highlighting the industrial interest in this technology for producing this class of compounds. wipo.int

The table below outlines key features and benefits of adopting flow chemistry for the production of compounds like this compound.

Feature of Flow Chemistry Benefit for Industrial Scale-Up Relevant Application Example Reference
Enhanced Safety Reduced reaction volumes and better temperature control minimize risks of explosions or runaway reactions.Handling of hazardous reagents and exothermic reactions. researchgate.neteuropeanpharmaceuticalreview.com researchgate.neteuropeanpharmaceuticalreview.com
Improved Process Control Precise control over parameters like temperature, pressure, and residence time leads to higher consistency and yield.Palladium-catalyzed formylation of aryl bromides with precise stoichiometric control. d-nb.infonih.gov d-nb.infonih.gov
Facile Scalability Production can be increased by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel).Continuous production of APIs and key intermediates. chemicalindustryjournal.co.ukthieme-connect.com chemicalindustryjournal.co.ukthieme-connect.com
Telescoped Reactions Multiple reaction steps can be integrated into a single continuous sequence, eliminating the need for isolating and purifying intermediates.Multi-step synthesis of complex molecules. europeanpharmaceuticalreview.com europeanpharmaceuticalreview.com

Bio-Inspired Synthesis and Derivatization

The use of enzymes and microorganisms in chemical synthesis, often referred to as biocatalysis, offers a highly selective and environmentally friendly alternative to traditional chemical methods. While specific research on the bio-inspired synthesis of this compound is not widely documented, the principles of enzymatic halogenation and dehalogenation are well-established and could be applied to this compound. nih.gov

Nature has evolved a diverse array of enzymes capable of installing and removing halogen atoms from organic molecules. nih.gov These enzymes operate under mild conditions (room temperature and neutral pH) and often exhibit remarkable regio- and stereoselectivity, which can be difficult to achieve with conventional chemical methods. nih.gov For instance, certain bacteria are known to metabolize halogenated benzoic acids, suggesting the presence of enzymes that could potentially be harnessed for synthetic purposes. nih.gov

Furthermore, enzymatic reactions can be used for the derivatization of existing molecules. For example, aminoacylases have been used to catalyze the acylation of amino acids, a reaction that could potentially be adapted for derivatives of this compound to create novel bioactive compounds. mdpi.com The development of bio-inspired synthetic routes could lead to more sustainable and efficient processes for producing this compound and its derivatives.

Novel Catalytic Systems for Enhancing Selectivity and Efficiency

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of reactions involving this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for creating carbon-carbon bonds and are widely used to functionalize aryl halides. ingentaconnect.comd-nb.inforsc.org Research in this area focuses on creating more active, stable, and selective catalysts.

For example, novel ruthenium catalysts have been developed for the synthesis of vinyl esters from carboxylic acids and alkynes, demonstrating excellent selectivity. researchgate.net In the context of benzoic acid derivatives, palladium catalysts combined with specific ligands, like n-butyl-di-1-adamantylphosphine, have enabled the direct ortho-arylation of benzoic acids with aryl chlorides, which are typically less reactive than aryl bromides. acs.org This allows for the construction of complex biaryl structures in a single step. acs.org

The choice of catalyst and reaction conditions can significantly influence the outcome of a reaction. For instance, in the Negishi cross-coupling of 2-bromo-5-methylbenzoic acid with 2-chloropyrimidine, the use of a PdCl2(PPh3)2 catalyst under optimized conditions resulted in a high yield of the desired product. ingentaconnect.com

The following table highlights different catalytic systems and their applications in reactions relevant to this compound.

Catalytic System Reaction Type Key Advantages Reference
Palladium(II) acetate / Silver acetate Direct ortho-arylation of benzoic acids with aryl iodides.Tolerant of halide substituents, proceeds via a Pd(II)-Pd(IV) cycle. acs.org
Palladium / n-butyl-di-1-adamantylphosphine Direct ortho-arylation of benzoic acids with aryl chlorides.Utilizes less expensive aryl chlorides as coupling partners. acs.org
PdCl2(PPh3)2 Negishi cross-coupling.High yield under optimized conditions for specific substrates. ingentaconnect.com
Tethered (η1:η6-phosphanoarene)ruthenium complexes Synthesis of vinyl esters from carboxylic acids and alkynes.Excellent selectivity for the Markovnikov isomer and high turnover numbers. researchgate.net

Potential for Advanced Functional Materials Derived from this compound

The unique chemical structure of this compound, featuring a carboxylic acid group and a reactive bromine atom, makes it an attractive building block for the synthesis of advanced functional materials. These materials can have applications in various fields, including electronics, optics, and materials science.

Biphenyl (B1667301) derivatives, which can be synthesized from this compound via cross-coupling reactions, are important structural motifs in a wide range of materials, including liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org The rigidity and chemical stability of the biphenyl scaffold are desirable properties for these applications. rsc.org

Furthermore, this compound can be incorporated into metal-organic frameworks (MOFs), which are crystalline materials with porous structures. MOFs have potential applications in gas storage, separation, and catalysis. The carboxylic acid group can coordinate with metal ions to form the framework, while the bromo-ethyl-phenyl part can be tailored to control the pore size and functionality of the material. The assembly of lanthanide metal salts with mixed carboxylate-containing ligands has been shown to produce two-dimensional MOFs with interesting photoluminescent properties. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-ethylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: Common synthetic pathways include:

  • Electrophilic Substitution : Bromination of 5-ethylbenzoic acid using brominating agents (e.g., Br₂/FeBr₃). The ethyl group directs bromination to the ortho position due to its electron-donating inductive effect .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling between 2-bromo-5-iodobenzoic acid and ethylboronic acid, catalyzed by Pd(PPh₃)₄ in a THF/Na₂CO₃ system. Optimize temperature (80–100°C) to minimize dehalogenation side reactions .
  • Flow Chemistry : Reduces toxic solvent use (e.g., avoids CCl₄) and improves reproducibility via controlled reaction parameters (residence time, temperature gradients) .

Q. Key Variables Affecting Yield :

VariableImpact
Solvent PolarityPolar aprotic solvents (DMF) enhance electrophilic substitution rates.
Catalyst LoadingPd catalysts >1 mol% increase coupling efficiency but raise costs.
TemperatureHigher temps (>100°C) risk decomposition of the ethyl substituent.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Ethyl Group : Look for a triplet at ~1.2 ppm (CH₃) and a quartet at ~2.5 ppm (CH₂) .
    • Aromatic Protons : Deshielded peaks at 7.3–8.1 ppm (C-2 Br deshields adjacent H) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time discrepancies >5% suggest impurities .
  • Mass Spectrometry : Expect [M-H]⁻ peak at m/z 243 (C₉H₉BrO₂⁻) with isotopic patterns confirming bromine .

Q. Purity Criteria :

  • ≥95% purity by HPLC with baseline separation of byproducts (e.g., dehalogenated derivatives).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to analyze:
    • Electrostatic Potential Maps : Identify electron-deficient regions (C-2 Br) prone to nucleophilic attack .
    • Transition State Analysis : Compare activation energies for SNAr (solvent-assisted) vs. radical pathways .
  • InChI Key Applications : Cross-reference computed properties (e.g., dipole moment) with experimental data (e.g., solubility) .

Example Insight : Ethyl groups reduce ring strain, lowering activation energy for SNAr by 12–15 kJ/mol compared to methyl analogs.

Q. How should researchers resolve contradictions in spectroscopic data during derivative synthesis?

Methodological Answer:

  • Multi-Technique Validation :
    • Contradictory NMR Peaks : Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out diastereomers .
    • Unexpected HPLC Peaks : Perform LC-MS to identify byproducts (e.g., ethyl group oxidation to COOH) .
  • Statistical Analysis : Apply principal component analysis (PCA) to batch data to isolate outliers caused by inconsistent reaction conditions .

Case Study : A 2021 study resolved conflicting NOE signals in a bromo-ethyl derivative by correlating DFT-predicted conformers with variable-temperature NMR .

Q. What strategies optimize regioselectivity in modifying the ethyl or bromo substituents?

Methodological Answer:

  • Directed C-H Functionalization : Use Pd catalysts with directing groups (e.g., –COOH) to target ethyl-substituted positions .
  • Protection/Deprotection :
    • Protect the carboxylic acid as a methyl ester during bromo substitution to prevent side reactions .
    • Deprotect with LiOH/THF/H₂O (80°C, 4h) post-modification .
  • Solvent Screening : Test ionic liquids (e.g., [BMIM]BF₄) to enhance selectivity in SN2 reactions at the bromo site .

Q. Optimization Table :

StrategyRegioselectivity ImprovementYield Change
Pd(OAc)₂/DMF25% → 68% at ethyl site+15%
Methyl ester protection90% purity (vs. 70% unprotected)-5% yield

Q. How can researchers design biological activity studies using this compound derivatives?

Methodological Answer:

  • Derivative Synthesis :
    • Amide Formation : React with amines (e.g., benzothiazole derivatives) using EDCI/HOBt in DCM .
    • Metal Complexation : Coordinate with Cu(II) or Zn(II) to enhance antimicrobial activity .
  • Assay Design :
    • Biofilm Inhibition : Use microtiter plate assays (crystal violet staining) with S. aureus .
    • Dose-Response Curves : Test derivatives at 0.1–100 µM, using DMSO controls and reference inhibitors .

Key Finding : A 2022 study reported 3,5-dibromo-2-methoxy derivatives showing 4× higher biofilm inhibition than parent compounds .

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